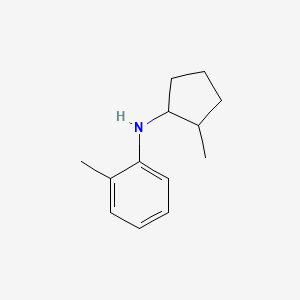
2-methyl-N-(2-methylcyclopentyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-methylcyclopentyl)aniline is an organic compound with the molecular formula C13H19N It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-methylcyclopentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylcyclopentyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopentylamine with 2-methylaniline under suitable conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-(2-methylcyclopentyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may require reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated products.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-methylcyclopentyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-methyl-N-(2-methylcyclopentyl)aniline exerts its effects depends on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved would depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methylcyclopentyl)aniline: Similar structure but without the additional methyl group on the aniline ring.
2-methyl-N-cyclopentylaniline: Similar structure but with a different substitution pattern on the cyclopentyl ring.
Uniqueness
2-methyl-N-(2-methylcyclopentyl)aniline is unique due to the presence of both a 2-methyl group on the aniline ring and a 2-methylcyclopentyl group on the nitrogen
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
2-methyl-N-(2-methylcyclopentyl)aniline |
InChI |
InChI=1S/C13H19N/c1-10-6-3-4-8-12(10)14-13-9-5-7-11(13)2/h3-4,6,8,11,13-14H,5,7,9H2,1-2H3 |
Clave InChI |
WQHZLETXXKTSED-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1NC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13192303.png)
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B13192304.png)
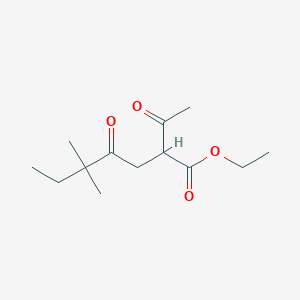
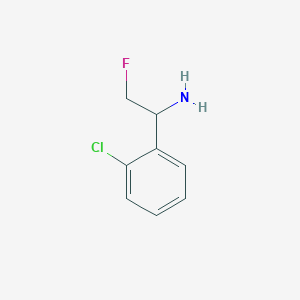
![4-Chloro-3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13192322.png)

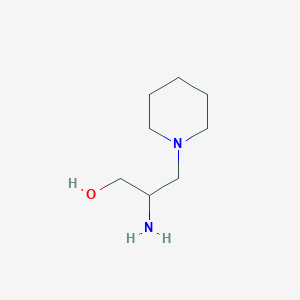
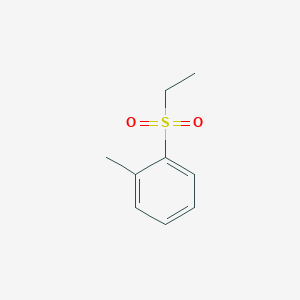


![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)



